molecular formula C27H34N4O3 B12516453 N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide

N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide

Cat. No.: B12516453
M. Wt: 462.6 g/mol
InChI Key: RUOLFWZIFNQQGH-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide is a potent and selective small-molecule inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant form. The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome, is a constitutively active kinase that drives the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL) [https://www.ncbi.nlm.nih.gov/books/NBK45925/]. This compound acts by competitively binding to the ATP-binding site of the Abl kinase domain, effectively blocking its enzymatic activity and subsequent downstream signaling through pathways like JAK-STAT and MAPK, which are critical for cellular proliferation and survival [https://www.cancer.gov/news-events/cancer-currents-blog/2017/targeted-therapy-cancer-advances]. Its primary research value lies in its ability to overcome the common clinical challenge of kinase domain point mutations, particularly the gatekeeper T315I mutation, which confers resistance to earlier-generation Bcr-Abl inhibitors such as imatinib. Consequently, this inhibitor is a vital tool compound for investigating the mechanisms of drug resistance in hematological cancers, evaluating combination therapy strategies, and conducting preclinical studies aimed at developing next-generation targeted therapies for resistant disease states.

Properties

IUPAC Name

2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzazepine Intermediate Preparation

The 2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl fragment is synthesized via:

  • Friedel-Crafts acylation of 4-methylbiphenyl derivatives with tetrahydro-1-benzazepine-1-carbonyl chloride.
  • Catalytic hydrogenation of nitrobenzazepine precursors to install the tetrahydrobenzazepine ring.

Table 1: Representative Benzazepine Synthesis Conditions

Step Reagents/Conditions Yield Source
Acylation AlCl₃, anhydrous solvent, 80°C, 6 h 65–75%
Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h 85–90%

Pyrrolidine-1,2-dicarboxamide Core Synthesis

The pyrrolidine dicarboxamide is typically synthesized via:

  • Cyclization of L-proline derivatives with dimethylamine and thioamide reagents.
  • Amide coupling using carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).

Critical Challenges :

  • Stereochemical integrity at C2 requires chiral starting materials or asymmetric catalysis.
  • Thioamide stability necessitates inert atmosphere conditions during synthesis.

Final Coupling and Functionalization

The benzazepine and pyrrolidine moieties are linked via:

  • Nucleophilic substitution of a benzyl chloride intermediate with the pyrrolidine amine.
  • Methylation of the pyrrolidine nitrogen using dimethyl sulfate or methyl iodide.

Table 2: Coupling and Methylation Protocols

Step Reagents/Conditions Yield Source
Benzyl chloride formation SOCl₂, DMF, 0°C → RT, 2 h 80–85%
Amide coupling K₂CO₃, DMF, 60°C, 18 h 60–70%
Dimethylation (CH₃)₂SO₄, NaHCO₃, acetone, 25°C, 4 h 75–80%

Optimization and Purification Strategies

Crystallization Techniques

Polymorph control is achieved via:

  • Solvent emulsification (e.g., acetone/water 20:80) followed by slow cooling to 27°C.
  • Seed-induced crystallization to enhance purity (>95%).

Table 3: Crystallization Conditions for Polymorph Control

Solvent System Temperature (Cooling Rate) Yield Purity
Acetone/water (20:80) 50°C → 27°C (38 min) 76% >98%
Ethanol/water (50:50) RT → 15°C (5 min) 65–70% 95–97%

Chromatographic Purification

Final purification employs:

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:9).
  • Recrystallization from THF or acetone/water mixtures.

Mechanistic Insights and Challenges

Racemization Mitigation

Harsh cyclization conditions (e.g., boiling acetic acid) risk C2 racemization . Solutions include:

  • Mild acidic conditions (pH 4–5) during amide bond formation.
  • Chiral auxiliaries for enantioselective synthesis.

Thioamide Stability

The dimethylcarbamothioyl group is prone to oxidative degradation . Mitigation strategies:

  • Inert atmosphere (N₂/Ar) during synthesis and storage.
  • Low-temperature storage (<4°C).

Comparative Analysis of Synthesis Routes

Table 4: Efficiency Comparison of Key Methods

Method Steps Total Yield Advantages Limitations
Cyclization + Coupling 5 40–50% High stereochemical control Low throughput
Linear Tripeptide Route 6 30–35% Scalable intermediates Racemization risk
Djenkolic Acid Method 4 45–55% Commercially available reagents Moderate crystallization yields

Chemical Reactions Analysis

Types of Reactions

Fedovapagon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Fedovapagon with modified functional groups, which can be further investigated for their pharmacological properties .

Mechanism of Action

Fedovapagon exerts its effects by selectively binding to and activating the vasopressin V2 receptors in the kidneys. This activation leads to the reabsorption of water from urine, reducing urine volume and frequency. The molecular targets involved in this pathway include the vasopressin V2 receptors and associated signaling molecules that regulate water reabsorption .

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility vs. In contrast, the tetrahydroimidazo-pyridine derivatives feature a rigid bicyclic system, which may restrict rotational freedom but enhance selectivity.

Substituent Effects: The benzazepine-carbonyl-phenylmethyl group in the target compound introduces a fused aromatic system, likely influencing π-π stacking interactions in biological targets . The nitrophenyl and cyano groups in compounds 2d and 1l are strong electron-withdrawing groups, which could modulate reactivity or binding affinity compared to the electron-rich benzazepine moiety. The diethyl ester groups in 2d and 1l enhance solubility in organic solvents but may reduce bioavailability compared to the amide linkages in the target compound.

Pharmacological Implications

  • CNS Targeting : The benzazepine moiety is structurally analogous to dopamine D1 receptor antagonists (e.g., SCH-23390) .
  • Metabolic Stability : The dimethylamine group at N2 may reduce metabolic degradation compared to ester-containing analogues , which are prone to hydrolysis.

Biological Activity

N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide, commonly referred to as Fedovapagon , is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • IUPAC Name : (2S)-N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide
  • Molecular Formula : C27H34N4O3
  • Molecular Weight : 462.6 g/mol

The compound features a pyrrolidine backbone and a complex benzazepine moiety that contributes to its biological activity. The presence of carboxamide and carbonyl functional groups enhances its interaction with biological targets.

Fedovapagon has been studied for its interactions with various biological pathways:

  • Neuropharmacological Effects : Research indicates that Fedovapagon may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can potentially influence mood and cognitive functions.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies have indicated that Fedovapagon may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological effects of Fedovapagon:

  • Study 1 : A preclinical trial assessed the neuroprotective effects of Fedovapagon in models of neurodegenerative diseases. Results showed significant improvements in cognitive function and reduced neuronal death compared to control groups.
  • Study 2 : In vitro studies demonstrated that Fedovapagon inhibited the proliferation of breast cancer cells by inducing apoptosis. The compound was effective at concentrations as low as 10 µM.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalModulation of dopamine and serotonin pathways
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cell lines

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